molecular formula C16H16O B8637394 2-(p-Tolyl)chroman

2-(p-Tolyl)chroman

Cat. No. B8637394
M. Wt: 224.30 g/mol
InChI Key: GXTUWUGETXDQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461907

Procedure details

The crude flavanone was dissolved in a mixture of acetic acid (200 ml.) and concentrated hydrochloric acid (45 ml.), warmed to 50° C., and added to wet zinc amalgam (prepared from 60 g. zinc powder and 6 g. mercuric acetate). The mixture was swirled for 15 mins., allowed to stand for 30 mins., then heated on the steam bath for 15 mins. The residual zinc was filtered off and the filtrate diluted with water. The crude product was extracted into toluene and the extract washed with water and saturated sodium bicarbonate solution. Evaporation gave a residue which was chromatographed on alkaline, alumina, eluting with toluene. The first fraction obtained on evaporation of the solvent was recrystallised from ethanol to yield 4'-methylflavan (1.4 g.). m.p. 94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
60 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[CH2:3][CH:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:18](O)(=O)C>Cl>[CH3:18][C:15]1[CH:16]=[CH:17][C:12]([CH:2]2[CH2:3][CH2:4][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[O:1]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
Cl
Step Two
Name
zinc amalgam
Quantity
60 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 30 mins
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
, then heated on the steam bath for 15 mins
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The residual zinc was filtered off
ADDITION
Type
ADDITION
Details
the filtrate diluted with water
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into toluene
WASH
Type
WASH
Details
the extract washed with water and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on alkaline, alumina
WASH
Type
WASH
Details
eluting with toluene
CUSTOM
Type
CUSTOM
Details
The first fraction obtained on evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC=C(C2OC3=CC=CC=C3CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.